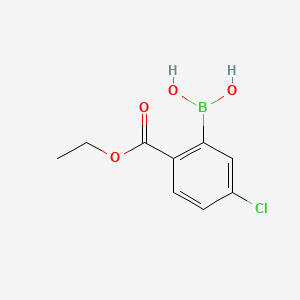

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

描述

Chemical Structure and Properties:

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS: 871329-55-4, molecular formula: C₉H₁₀BClO₄, molecular weight: 228.44 g/mol) is a boronic acid derivative featuring a chloro substituent at the 5-position and an ethoxycarbonyl group (-CO₂Et) at the 2-position of the phenyl ring. Its structure combines electron-withdrawing groups (chloro and ethoxycarbonyl), which enhance electrophilicity at the boron center, facilitating participation in Suzuki-Miyaura cross-coupling reactions .

Safety and Handling:

The compound is classified as harmful upon inhalation, skin contact, or ingestion. It causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Proper personal protective equipment (PPE) and ventilation are mandatory during handling .

Applications:

This boronic acid is a key intermediate in synthesizing M5 muscarinic receptor antagonists, as demonstrated by Zheng et al. (2013), where it enabled the construction of tetrahydropyridine-3-carboxylate ester derivatives with high receptor specificity .

属性

IUPAC Name |

(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660696 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-55-4 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation. This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium. The palladium then facilitates the coupling of the boronic acid group with an electrophilic organic group.

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability.

生化分析

Biochemical Properties

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This property allows it to interact with enzymes and proteins that contain diol groups, potentially inhibiting their activity. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of carbon-carbon bonds through transmetalation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. The compound is generally stable when stored under inert atmosphere at temperatures between 2-8°C Over time, however, it may undergo hydrolysis or oxidation, which can affect its reactivity and efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent toxicity, with higher doses potentially leading to adverse effects. Understanding the threshold effects and toxicological profile of this compound in animal models is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s boronic acid group can participate in reactions with various biomolecules, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Understanding the mechanisms of transport and distribution is essential for determining the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to particular compartments or organelles within the cell, affecting its activity and function

生物活性

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 228.4 g/mol. The compound is synthesized through various methods involving the introduction of the chloro and ethoxycarbonyl groups onto the phenylboronic acid framework. Typical synthetic routes include:

- Boronation reactions: Utilizing boron reagents to introduce boron into the aromatic system.

- Substitution reactions: Employing nucleophiles such as ethoxycarbonyl derivatives to modify the phenyl ring.

Enzyme Inhibition

Research indicates that phenylboronic acids, including this compound, can act as inhibitors of certain enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in bacteria. The mechanism involves the formation of a reversible covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity.

Key Findings:

- Inhibition of Class A and C β-lactamases: Studies have shown that derivatives of phenylboronic acids can effectively inhibit class A carbapenemases (e.g., KPC-2) and class C cephalosporinases (e.g., AmpC), protecting β-lactam antibiotics from hydrolysis .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Clinical Strains

| Pathogen | MIC (µg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|

| Klebsiella pneumoniae | 32 | Yes (with meropenem) |

| Pseudomonas aeruginosa | 64 | Yes (with ceftazidime) |

Case Studies

- Inhibition Studies:

- Cytotoxicity Assays:

Structure-Activity Relationship (SAR)

The biological activity of phenylboronic acids is highly dependent on their structural features. Modifications at specific positions on the phenyl ring can enhance or reduce their inhibitory potency against target enzymes.

Table 2: Structure-Activity Relationship of Phenylboronic Acids

| Compound | Position of Modification | Activity Level |

|---|---|---|

| 5-Chloro-2-(ethoxycarbonyl) | 2 | Moderate |

| 3-Fluoro-5-formyl | 3 | High |

| Unmodified Phenylboronic Acid | N/A | Low |

相似化合物的比较

Ethoxycarbonyl vs. Methoxycarbonyl Derivatives

5-Chloro-2-(methoxycarbonyl)phenylboronic acid (CAS: 957062-64-5, C₈H₈BClO₄, MW: 214.41 g/mol):

Replacing the ethoxy group with methoxy reduces steric bulk but maintains electron-withdrawing properties. This analog exhibits comparable reactivity in Suzuki couplings but may differ in solubility due to the smaller ester group .

Methoxy vs. Ethoxy Substituents

5-Chloro-2-methoxyphenylboronic acid (C₇H₈BClO₃, MW: 186.26 g/mol):

The methoxy group (-OMe) is electron-donating, which deactivates the phenyl ring, reducing boron electrophilicity. This leads to slower Suzuki coupling kinetics compared to ethoxycarbonyl derivatives .2-Ethoxy-5-fluorophenylboronic acid (CAS: 864301-27-9, C₈H₁₀BFO₃, MW: 183.81 g/mol):

Combines ethoxy (electron-donating) and fluorine (electron-withdrawing) groups. Such mixed electronic effects can stabilize transition states in cross-couplings, enabling unique regiochemical outcomes .

Reactivity in Suzuki-Miyaura Couplings

The target compound’s chloro and ethoxycarbonyl groups create a highly electron-deficient aromatic system, accelerating oxidative addition with palladium catalysts. Evidence from Zheng et al. (2013) confirms its efficacy in synthesizing tetrahydropyridine derivatives under Pd(OAc)₂/TPPTS conditions . In contrast, methoxy-substituted analogs require harsher conditions (e.g., higher temperatures or stronger bases) due to reduced electrophilicity .

Comparative Data Table

准备方法

General Synthetic Strategy

The synthesis of 5-chloro-2-(ethoxycarbonyl)phenylboronic acid generally involves:

- Introduction of the chloro substituent at the 5-position of the phenyl ring.

- Introduction of the ethoxycarbonyl group (an ester functional group) at the 2-position.

- Installation or preservation of the boronic acid moiety on the aromatic ring.

These steps are often carried out through a sequence of nitration, esterification, halogenation, and boronation reactions, or by functional group transformations on pre-functionalized phenylboronic acid derivatives.

Detailed Preparation Routes

Nitration and Esterification Route (Adapted from Related Boronic Acid Syntheses)

A representative synthetic route, adapted from related phenylboronic acid derivatives, involves the following steps:

| Step | Reaction Type | Conditions and Reagents | Product |

|---|---|---|---|

| 1 | Nitration | Reaction of p-carboxyphenylboronic acid with concentrated sulfuric acid and fuming nitric acid at 0-10°C, stirring for 2-3 hours. | 2-nitro-4-carboxyphenylboronic acid |

| 2 | Esterification | Reflux of the 2-nitro-4-carboxyphenylboronic acid with an alcohol (e.g., ethanol) and a dehydrating agent at room temperature for 3-5 hours. | 2-nitro-4-ethoxycarbonylphenylboronic acid |

| 3 | Reduction and Halogenation | Catalytic hydrogenation of the nitro group to amine, followed by chlorination at the 5-position (or direct halogenation on suitable intermediate). | This compound |

This process is continuous and scalable, enabling high purity and yield suitable for industrial applications.

Direct Substitution and Boronation

Alternatively, this compound can be synthesized by:

- Starting from a 5-chloro-2-halogenated ethoxycarbonylbenzene precursor.

- Performing Miyaura borylation using bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid moiety.

- Hydrolyzing the pinacol ester to yield the boronic acid.

This method benefits from modern palladium-catalyzed cross-coupling techniques and allows for selective functionalization.

Reaction Conditions and Purification

- Solvents: Common solvents include toluene, ethanol, and ethyl acetate.

- Temperature: Reactions typically occur under reflux or mild heating (30-80°C).

- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are used for borylation and Suzuki coupling steps.

- Dehydrating Agents: Used during esterification to drive the reaction forward.

- Purification: Products are purified by recrystallization and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitration → Esterification → Reduction/Halogenation | Multi-step, classical organic synthesis | High purity, scalable, well-established | Multi-step, requires careful control of conditions |

| Palladium-catalyzed Borylation | Miyaura borylation of halogenated ester precursor | Selective, efficient, modern method | Requires expensive catalysts, sensitive to air/moisture |

| Direct Esterification of Boronic Acid | Esterification of 5-chlorophenylboronic acid with ethyl alcohol | Simpler steps, direct functionalization | May have lower yields, side reactions possible |

Research Findings and Industrial Relevance

- Continuous synthesis processes have been developed to optimize yield and purity, reducing operational complexity and cost.

- The presence of chloro and ethoxycarbonyl groups influences the reactivity and selectivity of the boronic acid in subsequent coupling reactions, making the preparation of this compound critical for advanced organic synthesis.

- Industrial production often employs automated flow reactors and advanced purification to meet demand for pharmaceutical and material science applications.

Additional Notes

- The compound is sensitive to hydrolysis; therefore, storage under inert atmosphere and controlled temperature (2-8°C) is recommended to maintain stability.

- The boronic acid group is reactive and can form reversible covalent bonds, which is crucial for its function in cross-coupling reactions.

常见问题

Basic: What synthetic routes are commonly employed for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, and how do their efficiencies compare?

The synthesis typically involves introducing the boronic acid group to a pre-functionalized aromatic ring. Two primary approaches are:

- Directed ortho-Metalation : Using a halogen or directing group (e.g., ethoxycarbonyl) to guide boronation via lithium-halogen exchange or palladium-catalyzed borylation .

- Cross-Coupling Precursors : Starting from halogenated intermediates (e.g., 5-chloro-2-(ethoxycarbonyl)phenyl bromide) and employing Miyaura borylation with bis(pinacolato)diboron under Pd catalysis .

Advantages of the latter include higher regioselectivity and compatibility with sensitive ester groups. Yields vary (60–85%) depending on solvent polarity and catalyst loading .

Advanced: How can steric hindrance from the ethoxycarbonyl group be mitigated in Suzuki-Miyaura cross-coupling reactions?

The ethoxycarbonyl group introduces steric and electronic challenges. Optimization strategies include:

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance catalytic activity by stabilizing Pd(0) intermediates, improving turnover in sterically crowded systems .

- Solvent Systems : Mixed polar solvents (THF/H₂O or DME/H₂O) enhance solubility while maintaining reaction efficiency.

- Base Screening : Mild bases (K₂CO₃) reduce ester hydrolysis risks compared to stronger bases like NaOH .

Evidence from analogous compounds shows that optimizing these parameters can improve coupling yields by 20–30% .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- ¹H/¹³C NMR : The ethoxycarbonyl group produces distinct signals: a triplet for the methyl group (~1.3 ppm) and a quartet for the methylene group (~4.3 ppm) in ¹H NMR. The carbonyl carbon appears at ~165 ppm in ¹³C NMR .

- ¹¹B NMR : A sharp peak near 30 ppm confirms the boronic acid moiety .

- IR Spectroscopy : Stretching vibrations for B–O (∼1340 cm⁻¹) and ester C=O (∼1720 cm⁻¹) validate functional groups .

Advanced: How should researchers resolve contradictions in reported catalytic systems for reactions involving this compound?

Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) often arise from impurities or solvent/base interactions. To address this:

- Control Experiments : Compare catalyst preactivation (e.g., with PPh₃) versus in situ ligand addition.

- Byproduct Analysis : Use LC-MS or GC-MS to identify dehalogenation or ester hydrolysis byproducts, which may explain yield variations .

- Replicate Literature Conditions : Ensure exact replication of solvent purity, temperature gradients, and inert atmosphere. Discrepancies in Pd catalyst performance are frequently traced to oxygen or moisture contamination .

Basic: What storage and handling protocols are recommended to prevent degradation?

- Storage : Store at 0–6°C in airtight, amber vials to minimize hydrolysis of the boronic acid and ester groups. Desiccants (e.g., silica gel) are critical for long-term stability .

- Handling : Use anhydrous solvents under nitrogen/argon for reactions. Rapid workup (<2 hours) reduces exposure to ambient moisture .

Advanced: What strategies improve solubility in aqueous reaction media without compromising reactivity?

The compound’s hydrophobicity can limit aqueous solubility. Effective approaches include:

- Co-Solvent Systems : Use 20–30% DMSO or DMF in H₂O to enhance solubility while maintaining Pd catalyst activity .

- Micellar Catalysis : Nonionic surfactants (e.g., Brij-35) create micellar environments that solubilize the substrate and stabilize Pd nanoparticles .

- pH Adjustment : Slightly basic conditions (pH 8–9) deprotonate the boronic acid, improving water solubility .

Basic: What purification methods are most effective for isolating this compound?

- Recrystallization : Use ethyl acetate/hexane mixtures to remove polar impurities while retaining the boronic acid .

- Chromatography : Silica gel chromatography with a gradient of acetone in dichloromethane (5–20%) resolves ester-containing byproducts .

- Acidic Workup : Quench reactions with dilute HCl to precipitate the boronic acid, followed by filtration .

Advanced: How can researchers address low yields in multi-step syntheses involving this boronic acid?

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., boronate esters) to identify degradation pathways .

- In Situ Monitoring : Use inline IR or Raman spectroscopy to track reaction progress and optimize stepwise conditions .

- DoE (Design of Experiments) : Apply statistical models to screen variables (temperature, catalyst loading, stoichiometry) and identify critical yield drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。